molecular formula C45H54N8O10 B1682496 Mikamycin B CAS No. 3131-03-1

Mikamycin B

Cat. No.: B1682496
CAS No.: 3131-03-1
M. Wt: 867.0 g/mol
InChI Key: YGXCETJZBDTKRY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Mikamycin B plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with P-glycoprotein, where this compound acts as a substrate and inhibitor, thereby affecting the efflux of other compounds from cells . Additionally, this compound inhibits the function of ribosomes by binding to the peptidyl transferase center, which is crucial for protein synthesis . This interaction disrupts the elongation phase of translation, leading to the inhibition of bacterial growth.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the ribosome, leading to cell death . In eukaryotic cells, this compound has been shown to affect mitochondrial protein synthesis and respiration, which can lead to altered cellular metabolism . Additionally, this compound can influence cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ribosomal peptidyl transferase center, where it inhibits the formation of peptide bonds during protein synthesis . This binding interaction prevents the elongation of the nascent peptide chain, effectively halting translation and leading to bacterial cell death. This compound also interacts with P-glycoprotein, inhibiting its function and affecting the transport of other compounds across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the development of resistance can occur with prolonged use . Additionally, the stability of this compound can be influenced by factors such as pH and temperature, which can affect its efficacy in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes such as lactonase, which catalyzes the hydrolysis of the lactone linkage in this compound . This interaction is crucial for the activation and degradation of this compound, affecting its overall efficacy and stability. Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. P-glycoprotein plays a significant role in the efflux of this compound from cells, affecting its intracellular concentration and distribution . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its antibacterial effects . The distribution of this compound is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It primarily localizes to the ribosomes, where it inhibits protein synthesis by binding to the peptidyl transferase center . Additionally, this compound can localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and respiration . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Properties

IUPAC Name

N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCETJZBDTKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-03-1
Record name Ostreogrycin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.

A: While the provided research articles do not delve into the detailed spectroscopic data of this compound, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.

A: Limited information is available on the material compatibility of this compound. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme this compound lactonase. [, , ]

A: this compound itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]

ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for this compound.

A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of this compound is crucial for its activity. Hydrolysis of this ring by this compound lactonase leads to inactivation of the antibiotic. [, ]

ANone: The provided articles do not offer information on SHE regulations or risk management specific to this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.

A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight this compound's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.

A: Research points to the emergence of resistance to this compound in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including this compound, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.

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